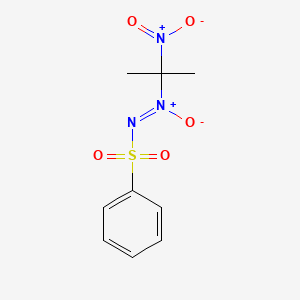![molecular formula C21H28FN3 B5767670 N,N-diethyl-4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}aniline](/img/structure/B5767670.png)
N,N-diethyl-4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}aniline, commonly known as DFPM, is a chemical compound that has been widely studied for its potential applications in scientific research. DFPM is a selective ligand for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. In
作用机制
DFPM acts as a selective ligand for the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. Activation of the dopamine D3 receptor has been shown to modulate the release of dopamine in this region, which is involved in the regulation of mood, motivation, and reward. DFPM has been shown to have high affinity and selectivity for the dopamine D3 receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological conditions.
Biochemical and Physiological Effects:
DFPM has been shown to have various biochemical and physiological effects, including the modulation of dopamine release in the mesolimbic system, the regulation of mood, motivation, and reward, and the potential for the treatment of drug addiction, depression, and schizophrenia. However, further research is needed to fully understand the biochemical and physiological effects of DFPM and its potential applications in these areas.
实验室实验的优点和局限性
DFPM has several advantages for lab experiments, including its high affinity and selectivity for the dopamine D3 receptor, its potential for the development of new drugs for the treatment of drug addiction, depression, and schizophrenia, and its potential for the study of the role of the dopamine D3 receptor in various physiological and pathological conditions. However, there are also limitations to the use of DFPM in lab experiments, including its potential for off-target effects and the need for further research to fully understand its biochemical and physiological effects.
未来方向
There are several future directions for research on DFPM, including the development of new drugs for the treatment of drug addiction, depression, and schizophrenia, the study of the role of the dopamine D3 receptor in various physiological and pathological conditions, and the optimization of the synthesis method for DFPM. Further research is needed to fully understand the potential applications of DFPM in these areas and to address the limitations of its use in lab experiments.
Conclusion:
In conclusion, DFPM is a chemical compound that has been widely studied for its potential applications in scientific research. Its selectivity for the dopamine D3 receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. The synthesis method of DFPM has been optimized through various methods, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored. Further research is needed to fully understand the potential applications of DFPM in various areas of scientific research.
合成方法
The synthesis of DFPM involves several steps, including the reaction of 4-fluorobenzyl chloride with N,N-diethyl-1,4-phenylenediamine to form N,N-diethyl-4-(4-fluorobenzyl)aniline. This intermediate is then reacted with piperazine to form N,N-diethyl-4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}aniline. The synthesis of DFPM has been optimized through various methods, including the use of microwave-assisted synthesis and the use of different catalysts.
科学研究应用
DFPM has been studied for its potential applications in various areas of scientific research, including neuroscience, pharmacology, and drug discovery. Its selectivity for the dopamine D3 receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. DFPM has been used to investigate the role of the dopamine D3 receptor in drug addiction, depression, and schizophrenia. It has also been used in the development of new drugs for the treatment of these disorders.
属性
IUPAC Name |
N,N-diethyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3/c1-3-24(4-2)20-9-5-18(6-10-20)17-23-13-15-25(16-14-23)21-11-7-19(22)8-12-21/h5-12H,3-4,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXSPISGMOLMCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5767621.png)
![5-[(4-nitrobenzylidene)amino]-2,4-pyrimidinediol](/img/structure/B5767624.png)

![N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5767632.png)
![5-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5767645.png)


![{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B5767681.png)